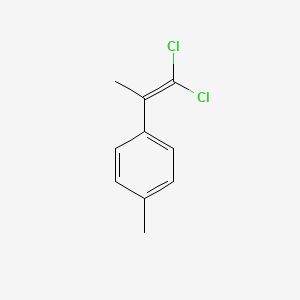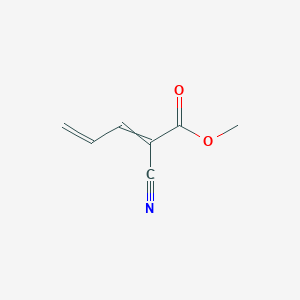
Methyl 2-cyanopenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyanopenta-2,4-dienoate is a chemical compound with the molecular formula C7H7NO2. It is characterized by the presence of a nitrile group (–CN) and an ester group (–COOCH3) attached to a conjugated diene system. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-cyanopenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of methyl cyanoacetate with an appropriate diene precursor under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by dehydration to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:
Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloaddition reactions with conjugated dienes.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Diels-Alder Reactions: Typically conducted at elevated temperatures with unactivated conjugated dienes.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester group.
Major Products Formed
Diels-Alder Reactions: Cycloaddition products with new ring structures.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-cyanopenta-2,4-dienoate involves its reactivity with various nucleophiles and electrophiles. The conjugated diene system allows it to participate in cycloaddition reactions, while the nitrile and ester groups provide sites for nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyanopenta-2,4-dienoate can be compared with similar compounds such as:
Methyl 2-methylthiopenta-2,4-dienoate: Similar structure but with a thiomethyl group instead of a nitrile group.
Methyl cyanoacetate: Contains a nitrile group but lacks the conjugated diene system.
Methyl 2,4-pentadienoate: Similar diene system but without the nitrile group.
The uniqueness of this compound lies in its combination of a conjugated diene system with both nitrile and ester functional groups, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
78260-36-3 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
methyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C7H7NO2/c1-3-4-6(5-8)7(9)10-2/h3-4H,1H2,2H3 |
InChI-Schlüssel |
FHVDNOQFWFJILR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


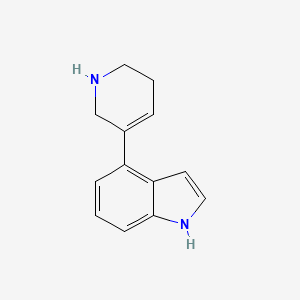
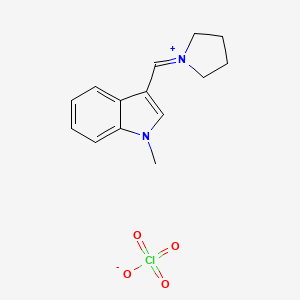
![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)

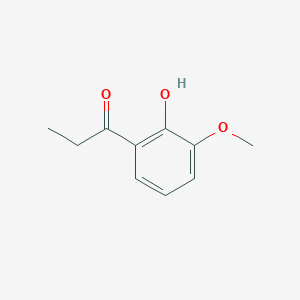

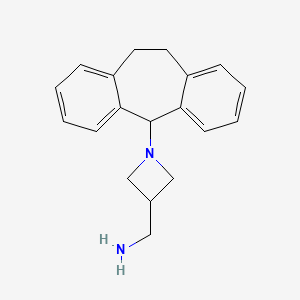
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
